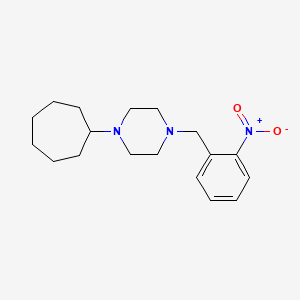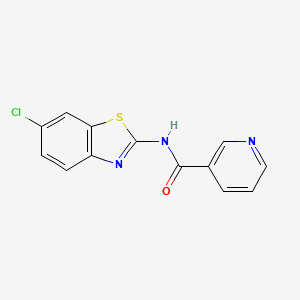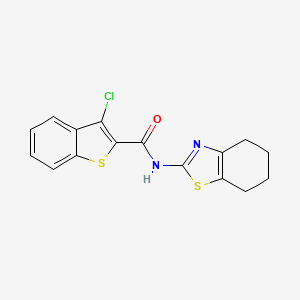![molecular formula C11H8ClNO2S2 B5784307 O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, also known as OMCBT, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a thiocarbamate derivative that has been shown to exhibit a range of interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate is not fully understood. However, it has been proposed that O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, leading to the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been shown to exhibit a range of interesting biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell lines, making it a potential candidate for the treatment of various inflammatory diseases. Moreover, O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been shown to induce apoptosis in cancer cells, suggesting that it may have potential applications in the field of cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been extensively studied, and its biological activities have been well characterized. However, O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate also has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. Moreover, the mechanism of action of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several future directions for further research on O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate. One potential area of research is the development of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate-based drugs for the treatment of inflammatory diseases and cancer. Moreover, further studies are needed to elucidate the mechanism of action of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate and identify potential targets for its biological activities. Finally, the synthesis method of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate can be further optimized to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate can be achieved through a multistep process involving the reaction of 3-chlorobenzothiophene with thiocarbamate and methanol. The resulting product is a white crystalline powder that has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy. The synthesis method of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in various cell lines. Moreover, O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
O-methyl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S2/c1-15-11(16)13-10(14)9-8(12)6-4-2-3-5-7(6)17-9/h2-5H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXGJLNESNKRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-methyl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5784256.png)
![3,4-dimethoxy-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784258.png)

![benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5784283.png)

![1-{3-[(4-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5784308.png)
![3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784309.png)

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5784319.png)
